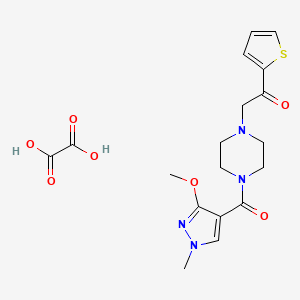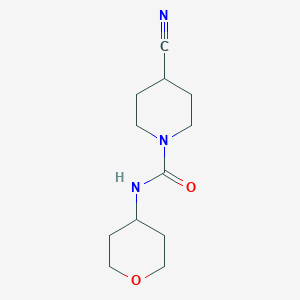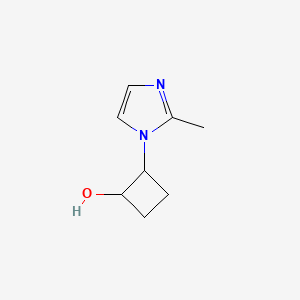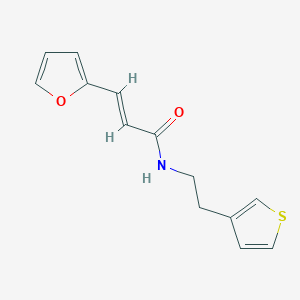![molecular formula C13H24N2OS B2941752 (1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705184-03-7](/img/structure/B2941752.png)
(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide” is a complex organic compound. It contains a bicyclic structure (azabicyclo[3.2.1]octane), a tert-butyl group, a methylthio group, and a carboxamide group. The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the bicyclic structure, followed by the introduction of the tert-butyl, methylthio, and carboxamide groups. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the bicyclic structure and various functional groups. The tert-butyl group is known for its steric bulk, which can influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tert-butyl group is known for its unique reactivity pattern, which could influence the types of reactions this compound undergoes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the tert-butyl group could influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Research has focused on the synthesis and molecular structure of chiral cyclic amino acid esters, highlighting methods for constructing complex bicyclic and polycyclic structures. For instance, the synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrates the creation of bicyclic structures with potential for further functionalization (Moriguchi et al., 2014). This research is pivotal for understanding how complex bicyclic frameworks can be synthesized, which could be relevant for derivatives of the queried compound.
Conformational Studies
Conformationally constrained dipeptide surrogates have been synthesized, incorporating bicyclic structures to study conformation-activity relationships in biologically active peptides (Cluzeau & Lubell, 2004). Such studies are crucial for the development of novel therapeutics, offering insights into how the bicyclic frameworks of compounds like "(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide" might influence biological activity.
Asymmetric Synthesis
The asymmetric synthesis of tropane alkaloids, leveraging the bicyclic scaffolds similar to the queried compound, showcases the potential of these frameworks in generating bioactive molecules (Brock et al., 2012). Such methodologies could be applied to synthesize enantiomerically pure forms of related compounds, enhancing their pharmaceutical relevance.
Novel Molecular Scaffolds
The creation of new molecular scaffolds derived from combinations of tartaric acid and α-amino acids, producing structures with bicyclic frameworks, underlines the versatility of such compounds in drug design and material science (Cini et al., 2002). This research could inform the development of analogues of the queried compound for various applications.
Proline Analogues
The synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid as a new proline analogue presents a direct connection to amino acid research, highlighting the potential of bicyclic compounds in mimicking or altering amino acid properties for therapeutic applications (Casabona, Jiménez, & Cativiela, 2007).
Eigenschaften
IUPAC Name |
N-tert-butyl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS/c1-13(2,3)14-12(16)15-9-5-6-10(15)8-11(7-9)17-4/h9-11H,5-8H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAMBMXKXWZECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C2CCC1CC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-allyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2941670.png)
![N-(4-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941671.png)

![(Z)-methyl 2-(6-methyl-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2941676.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2941677.png)
![4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride](/img/structure/B2941679.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941681.png)



![2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2941690.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2941691.png)